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Abstract
Quin-C7 is a synthetic, small-molecule antagonist of the Formyl Peptide Receptor 2

(FPR2/ALX), a G-protein coupled receptor implicated in the regulation of inflammatory

responses. This document provides a comprehensive technical overview of Quin-C7, including

its chemical structure, mechanism of action, and detailed methodologies for its experimental

characterization. Quantitative data from key functional assays are summarized, and relevant

signaling pathways and experimental workflows are visualized to facilitate a deeper

understanding of its pharmacological profile.

Chemical Structure and Properties
Quin-C7 is a quinazolinone derivative with the chemical name 4-butoxy-N-(2-(4-

hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide. Its molecular formula is

C25H25N3O4, and it has a molecular weight of 431.49 g/mol .
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Property Value

Molecular Formula C25H25N3O4

Molecular Weight 431.49 g/mol

Chemical Name
4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-

dihydroquinazolin-3-yl)benzamide

CAS Number 871100-12-8

Appearance Crystalline solid

Solubility Soluble in DMSO

Mechanism of Action: FPR2/ALX Antagonism
Quin-C7 functions as a competitive antagonist of FPR2/ALX, a receptor known for its dual role

in both pro-inflammatory and pro-resolving pathways, depending on the activating ligand.

Quin-C7 selectively binds to FPR2, thereby blocking the binding of cognate agonists such as

the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met-NH2 (WKYMVm) and the endogenous pro-

inflammatory mediator Serum Amyloid A (SAA). This antagonism effectively inhibits the

initiation of downstream signaling cascades that lead to cellular responses like calcium

mobilization, chemotaxis, and the release of inflammatory mediators.

A notable structural feature of Quin-C7 is the hydroxyl group on the 2-phenyl ring of the

quinazolinone backbone. This is a critical modification compared to the structurally similar

FPR2 agonist, Quin-C1, which possesses a methoxy group at the same position. This minor

chemical change is responsible for the switch from agonistic to antagonistic activity.[1]

Signaling Pathways
Activation of FPR2 by an agonist typically leads to the dissociation of the coupled

heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then trigger multiple

downstream signaling pathways. By blocking agonist binding, Quin-C7 prevents the initiation of

these cascades.
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Caption: FPR2 signaling pathway and the inhibitory action of Quin-C7.

Quantitative Data
The antagonist activity of Quin-C7 has been quantified in several key functional assays.

Assay Agonist Cell Line Parameter Value Reference

Receptor

Binding

[125I]WKYM

Vm

RBL-2H3-

FPRL1
Ki 6.7 µM [1]

Calcium

Mobilization
WKYMVm

RBL-2H3-

FPRL1
IC50 ~10 µM [2]

Chemotaxis WKYMVm
RBL-2H3-

FPRL1
IC50 ~5 µM [2]

Arachidonic

Acid-Induced

Ear Edema

Arachidonic

Acid
Mouse

% Inhibition

(1 mg/ear)
~40% [1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay
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This assay measures the ability of Quin-C7 to inhibit agonist-induced increases in intracellular

calcium concentration.

Cell Preparation

Dye Loading

Compound Treatment

Measurement

Data Analysis

Seed RBL-2H3-FPRL1 cells
in 96-well plates

Incubate overnight

Load cells with a calcium-sensitive
dye (e.g., Fluo-4 AM)

Incubate for 1 hour at 37°C

Add varying concentrations
of Quin-C7

Incubate for 15 minutes

Add FPR2 agonist
(e.g., WKYMVm)

Measure fluorescence intensity
over time using a plate reader

Calculate the peak fluorescence
for each well

Generate dose-response curves
and calculate IC50 values
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Caption: Workflow for the calcium mobilization assay.

Detailed Steps:

Cell Culture: RBL-2H3 cells stably transfected with human FPRL1 (FPR2) are cultured in

MEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml

streptomycin.

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5

x 10^4 cells/well and incubated overnight.

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES) for 1

hour at 37°C.

Compound Incubation: After washing, cells are pre-incubated with various concentrations of

Quin-C7 or vehicle (DMSO) for 15 minutes at room temperature.

Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. An

FPR2 agonist (e.g., WKYMVm) is added, and the fluorescence intensity is measured

kinetically.

Data Analysis: The peak fluorescence response is determined for each concentration of

Quin-C7. The data are normalized to the response of the agonist alone, and IC50 values are

calculated by fitting the data to a four-parameter logistic equation.

Chemotaxis Assay
This assay assesses the ability of Quin-C7 to block the directed migration of cells towards a

chemoattractant.
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Assay Setup Cell Preparation

Cell Migration

Quantification

Data Analysis

Place chemoattractant (e.g., WKYMVm)
in the lower chamber of a Boyden chamber

Place a porous membrane (e.g., 8 µm)
over the lower chamber

Add the cell suspension to the
upper chamber

Resuspend RBL-2H3-FPRL1 cells
in assay medium

Pre-incubate cells with varying
concentrations of Quin-C7

Incubate for 2-4 hours at 37°C
to allow for cell migration

Fix and stain the cells that have
migrated to the underside of the membrane

Count the migrated cells under a microscope

Calculate the percentage of inhibition
of chemotaxis for each Quin-C7 concentration

Generate dose-response curves
and calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the chemotaxis assay.
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Detailed Steps:

Chamber Preparation: A chemoattractant (e.g., WKYMVm) in assay buffer is added to the

lower wells of a multi-well chemotaxis chamber (e.g., Boyden chamber). A porous

polycarbonate membrane (typically 8 µm pore size) is placed over the lower wells.

Cell Preparation: RBL-2H3-FPRL1 cells are harvested, washed, and resuspended in assay

buffer. The cells are then pre-incubated with various concentrations of Quin-C7 or vehicle for

15-30 minutes at room temperature.

Cell Addition and Incubation: The cell suspension is added to the upper wells of the

chemotaxis chamber. The chamber is incubated for 2-4 hours at 37°C in a humidified

incubator with 5% CO2 to allow for cell migration.

Quantification of Migration: After incubation, non-migrated cells on the upper surface of the

membrane are removed. The membrane is then fixed and stained (e.g., with Diff-Quik). The

number of cells that have migrated to the lower surface of the membrane is quantified by

microscopy.

Data Analysis: The number of migrated cells in the presence of Quin-C7 is compared to the

number of cells that migrated towards the agonist alone. The percent inhibition is calculated,

and IC50 values are determined from the dose-response curve.

Arachidonic Acid-Induced Ear Edema in Mice
This in vivo model is used to assess the anti-inflammatory activity of topically applied Quin-C7.

Detailed Steps:

Animal Acclimatization: Male ICR mice (or a similar strain) are acclimatized for at least one

week before the experiment.

Compound Application: A solution of Quin-C7 in a suitable vehicle (e.g., acetone) is applied

topically to the inner and outer surfaces of one ear of each mouse. The contralateral ear

receives the vehicle alone and serves as a control.
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Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of arachidonic

acid in the same vehicle is applied to the same ear to induce an inflammatory response.

Measurement of Edema: After a specified time (e.g., 1 hour), the mice are euthanized, and a

biopsy punch is used to collect a standardized section from both the treated and control

ears. The weight of each ear punch is measured.

Data Analysis: The degree of edema is calculated as the difference in weight between the

arachidonic acid-treated ear punch and the vehicle-treated ear punch. The percent inhibition

of edema by Quin-C7 is calculated by comparing the edema in the Quin-C7-treated group to

the group that received only arachidonic acid.

Conclusion
Quin-C7 is a well-characterized antagonist of the FPR2/ALX receptor with demonstrated in

vitro and in vivo anti-inflammatory activity. Its defined chemical structure and clear mechanism

of action make it a valuable tool for researchers studying the role of FPR2 in inflammation and

a potential starting point for the development of novel anti-inflammatory therapeutics. The

experimental protocols and data presented in this guide provide a solid foundation for the

further investigation and application of Quin-C7 in preclinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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